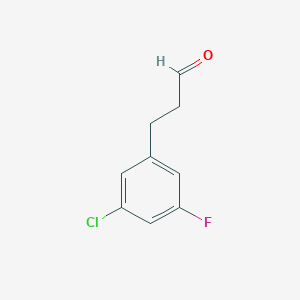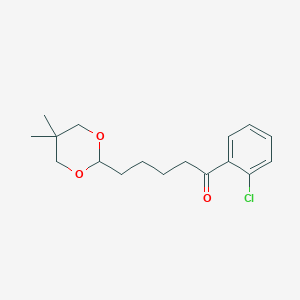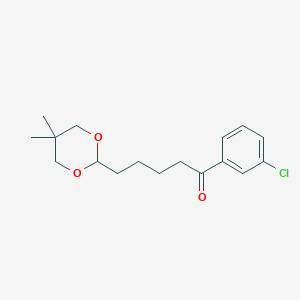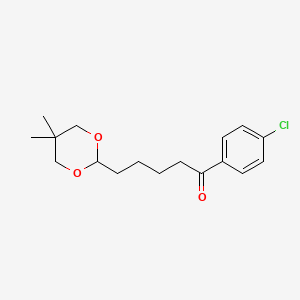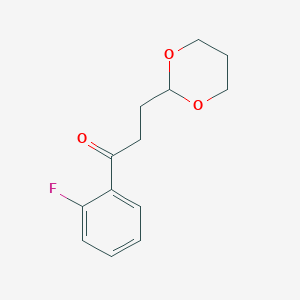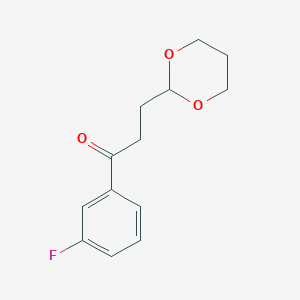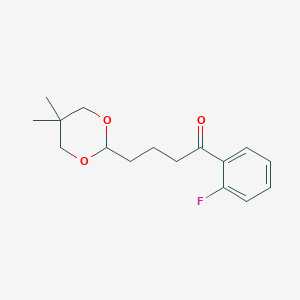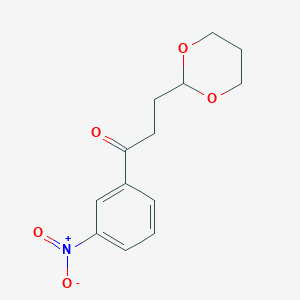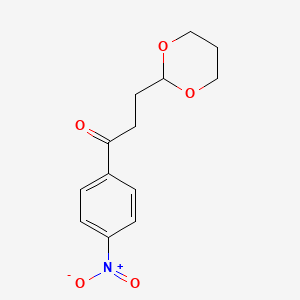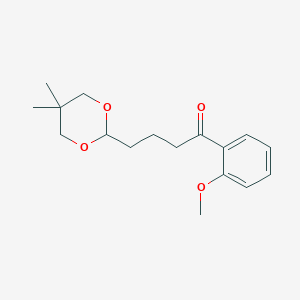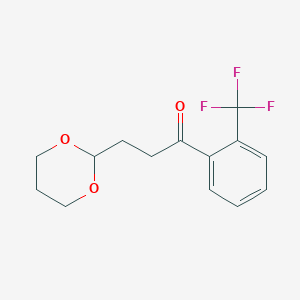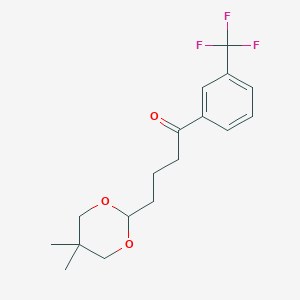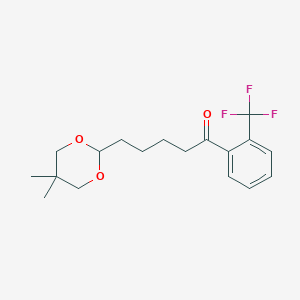![molecular formula C15H20O3S B1326225 Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate CAS No. 951889-02-4](/img/structure/B1326225.png)
Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate, commonly referred to as ETPEO, is a chemical compound1. It has a molecular formula of C15H20O3S and a molecular weight of 280.4 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate. However, sulfur-containing azoles, which are similar compounds, have been synthesized via various methods, including reactions with different nucleophiles and electrophiles2.Molecular Structure Analysis
The molecular structure of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate is defined by its molecular formula, C15H20O3S1. However, detailed structural analysis such as bond lengths, angles, and conformational properties are not available in the retrieved data.
Chemical Reactions Analysis
Specific chemical reactions involving Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate are not available in the retrieved data. However, related sulfur-containing compounds have been studied for their reactivity and potential in various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate are not fully detailed in the retrieved data. It is known that the compound has a molecular weight of 280.4 g/mol1.Wissenschaftliche Forschungsanwendungen
Photolytic Pathways and Product Formation : Research on ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has shown that it undergoes photolysis at 300 nm in various solvents, suggesting competing photolytic pathways. One pathway involves reversible photoisomerisation to a ketene, while the other leads to the loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992). This information can be valuable for understanding the photostability and potential photochemical applications of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate.
Synthesis and Solvent Effects : The synthesis of novel compounds with oxadiazole rings and the investigation of solvent effects on their infrared spectra have been reported (Kara et al., 2021). This research provides insights into how different solvents can influence the vibrational frequencies of compounds, which could be relevant for the synthesis and analysis of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate.
Reactivity with Hydrazines : Studies on ethyl 3-ethoxymethylene-2,4-dioxovalerate's reactions with hydrazines have shown specific product formations, highlighting the compound's reactivity and potential for synthesizing pyrazole derivatives (Kurihara et al., 1980). This could suggest possible reactivity patterns for Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate with similar reagents.
Antimitotic and Antiviral Activities : Research on derivatives of similar compounds has shown antimitotic and antiviral activities, indicating the potential for pharmacological applications (Temple et al., 1992). This suggests that Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate could also be explored for such activities, although direct studies would be necessary.
Synthesis and Evaluation of Anti-Inflammatory Properties : Compounds with structural similarities have been synthesized and evaluated for their anti-inflammatory properties, indicating the potential for medicinal chemistry applications (Bhandari et al., 2010). This highlights the possibility of Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate being used in the development of new anti-inflammatory agents.
Safety And Hazards
Specific safety and hazard information for Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate is not available in the retrieved data.
Zukünftige Richtungen
The future directions of research and applications for Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate are not specified in the retrieved data. However, given its molecular structure, it may be of interest in various fields of chemistry and could potentially be explored for its reactivity, synthesis pathways, and potential applications.
Please note that this information is based on the available data and there may be additional information not covered in this analysis. For more detailed and specific information, further research and consultation with experts in the field is recommended.
Eigenschaften
IUPAC Name |
ethyl 5-(4-ethylsulfanylphenyl)-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3S/c1-3-18-15(17)7-5-6-14(16)12-8-10-13(11-9-12)19-4-2/h8-11H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAIBKTVDNPABK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)SCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[4-(Ethylthio)phenyl]-5-oxovalerate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

